![molecular formula C12H4ClF4NO2 B13687369 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate CAS No. 1207954-98-0](/img/no-structure.png)
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves the reaction of 2,3,5,6-tetrafluorophenol with 6-chloronicotinic acid under specific conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves its interaction with specific molecular targets. The compound can form strong covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluorophenyl Esters: These compounds share the tetrafluorophenyl group and exhibit similar reactivity and applications.
Chloronicotinates: Compounds with the chloronicotinate moiety have similar chemical properties and can undergo similar reactions.
The uniqueness of this compound lies in its combination of the tetrafluorophenyl and chloronicotinate groups, which confer specific reactivity and applications in various fields.
Eigenschaften
1207954-98-0 | |
Molekularformel |
C12H4ClF4NO2 |
Molekulargewicht |
305.61 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4ClF4NO2/c13-8-2-1-5(4-18-8)12(19)20-11-9(16)6(14)3-7(15)10(11)17/h1-4H |
InChI-Schlüssel |
VFAJGNNQCXQSTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.